9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) 9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid)
Brand Name: Vulcanchem
CAS No.: 1881321-31-8
VCID: VC4694835
InChI: InChI=1S/C32H26O4/c33-29(34)31(25-15-5-1-11-21(25)22-12-2-6-16-26(22)31)19-9-10-20-32(30(35)36)27-17-7-3-13-23(27)24-14-4-8-18-28(24)32/h1-8,11-18H,9-10,19-20H2,(H,33,34)(H,35,36)
SMILES: C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)O)C(=O)O
Molecular Formula: C32H26O4
Molecular Weight: 474.556

9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid)

CAS No.: 1881321-31-8

Cat. No.: VC4694835

Molecular Formula: C32H26O4

Molecular Weight: 474.556

* For research use only. Not for human or veterinary use.

9,9'-(butane-1,4-diyl)bis(9H-fluorene-9-carboxylic acid) - 1881321-31-8

Specification

CAS No. 1881321-31-8
Molecular Formula C32H26O4
Molecular Weight 474.556
IUPAC Name 9-[4-(9-carboxyfluoren-9-yl)butyl]fluorene-9-carboxylic acid
Standard InChI InChI=1S/C32H26O4/c33-29(34)31(25-15-5-1-11-21(25)22-12-2-6-16-26(22)31)19-9-10-20-32(30(35)36)27-17-7-3-13-23(27)24-14-4-8-18-28(24)32/h1-8,11-18H,9-10,19-20H2,(H,33,34)(H,35,36)
Standard InChI Key FVDJDOGYMMOIOF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of two 9H-fluorene-9-carboxylic acid units connected by a butane-1,4-diyl bridge. The fluorene groups provide planar aromaticity, while the aliphatic chain introduces conformational flexibility. This duality enables tunable intermolecular interactions, such as π-π stacking and hydrogen bonding via the carboxylic acid groups. The molecular formula C32H26O4\text{C}_{32}\text{H}_{26}\text{O}_4 corresponds to an exact mass of 474.183105 g/mol, as confirmed by high-resolution mass spectrometry .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight474.546 g/mol
Density1.3±0.1g/cm31.3 \pm 0.1 \, \text{g/cm}^3
Boiling Point589.6±20.0C589.6 \pm 20.0^\circ \text{C}
Flash Point324.4±18.3C324.4 \pm 18.3^\circ \text{C}
LogP6.76
Vapor Pressure (25°C)0.0±1.7mmHg0.0 \pm 1.7 \, \text{mmHg}

Synthesis and Manufacturing

Table 2: Comparative Reaction Yields for Fluorene Derivatives

ReagentSolventTemperatureYield
HydrazineDiethyl ether20°C99%
Hydrazine hydrateWater/ACN0–20°C95%

Physicochemical Properties

Thermal Stability

The compound’s high boiling point (589.6C589.6^\circ \text{C}) and flash point (324.4C324.4^\circ \text{C}) indicate exceptional thermal stability, likely due to its rigid aromatic framework . Such properties make it suitable for high-temperature applications, such as polymer additives or heat-resistant coatings.

Solubility and Partitioning

With a LogP of 6.76, the compound is highly lipophilic, favoring organic solvents like toluene or dichloromethane over aqueous media. This aligns with its predicted solubility of 0.000469mg/ml0.000469 \, \text{mg/ml} in water, classifying it as "moderately soluble" by ESOL criteria .

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